Product packaging for Boc-Tyr(po3bzl2)-OH(Cat. No.:)

Boc-Tyr(po3bzl2)-OH

Cat. No.: B1639761
M. Wt: 541.5 g/mol
InChI Key: ZZQAAAGYMATKRJ-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Tyr(PO3Bzl2)-OH is a tyrosine derivative specifically designed for use in solid-phase peptide synthesis (SPPS). This amino acid building block features a tert-butoxycarbonyl (Boc) group protecting the alpha-amino function and a dibenzyl (Bzl2) group protecting the phosphorylated side chain. The primary application of this reagent is in the chemical synthesis of phosphopeptides, which are crucial tools for studying phosphorylation-dependent protein-protein interactions, signal transduction pathways, and enzyme kinetics . The incorporation of phosphorylated amino acids during peptide synthesis can present challenges, including lower coupling efficiency due to steric hindrance and the potential for side reactions . The benzyl protecting groups on the phosphate moiety help to mitigate these issues during the synthesis process. Successful coupling of similar benzyl-protected phosphoamino acids, such as Fmoc-Tyr(PO3Bzl,H)-OH, is often achieved using potent activating agents like HATU/HOAt/DIEA or HBTU/HOBt/DIEA, which help to ensure high incorporation yields and minimize the formation of deletion sequences . Following the assembly of the peptide chain, the benzyl protecting groups on the phosphate are typically removed simultaneously with the cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF), revealing the free phosphotyrosine residue . Peptides synthesized using this compound are valuable in biochemical research for developing antibodies, studying kinase and phosphatase activity, and probing the structural and functional consequences of tyrosine phosphorylation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32NO8P B1639761 Boc-Tyr(po3bzl2)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H32NO8P

Molecular Weight

541.5 g/mol

IUPAC Name

(2S)-3-[4-bis(phenylmethoxy)phosphoryloxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C28H32NO8P/c1-28(2,3)36-27(32)29-25(26(30)31)18-21-14-16-24(17-15-21)37-38(33,34-19-22-10-6-4-7-11-22)35-20-23-12-8-5-9-13-23/h4-17,25H,18-20H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1

InChI Key

ZZQAAAGYMATKRJ-VWLOTQADSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O

sequence

X

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
Boc-Tyr(PO3Bzl2)-OH is primarily utilized as a building block in solid-phase peptide synthesis. The presence of the phosphonate group allows for the incorporation of phosphorylated tyrosine residues into peptides while maintaining the integrity of the phosphate modification. This is crucial for studying the structural and functional properties of phosphopeptides, which are vital in various cellular processes such as signal transduction and enzyme regulation .

Synthesis Methodology
The synthesis of this compound typically involves several steps, including protection of the carboxyl group and phosphorylation. The phosphonate moiety can be selectively protected to facilitate its incorporation into peptide sequences without compromising the overall structure. This multi-step approach enables researchers to create complex phosphopeptides that mimic natural biological molecules .

Protein Phosphorylation Studies
Phosphorylation of tyrosine residues is a critical post-translational modification that regulates various cellular functions. Peptides synthesized with this compound can serve as probes to study protein-protein interactions and enzymatic activities related to tyrosine phosphorylation. These peptides can enhance our understanding of signaling pathways and cellular responses to external stimuli .

Case Studies
Research has demonstrated that peptides containing this compound can influence kinase activity, thereby affecting downstream signaling events. For instance, studies have shown that incorporating this compound into peptide sequences can significantly alter phosphorylation dynamics, enhancing the phosphorylation of adjacent serine residues by specific kinases .

Therapeutic Development

Drug Design and Development
The ability to synthesize phosphopeptides using this compound opens avenues for developing novel therapeutics. By mimicking natural phosphopeptides involved in disease processes, researchers can design drugs targeting specific pathways or protein interactions implicated in diseases such as cancer and diabetes. The strategic use of these compounds may lead to more effective treatments with fewer side effects compared to traditional therapies .

Chemical Reactions Analysis

Incorporation into Peptides

Boc-Tyr(PO₃Bzl₂)-OH is used in solid-phase peptide synthesis (SPPS) to introduce phosphorylated tyrosine residues. Typical steps include:

  • Coupling : Activation of the carboxyl group with HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and N-methylmorpholine (NMM) for efficient amide bond formation .

  • Deprotection cycles : Sequential N-terminal deprotection using 20% formic acid–DCM to remove the Boc group without destabilizing the phosphate group .

Example protocol :

text
(i) Boc-Tyr(PO₃Bzl₂)-OH (3 eq.) + HBTU (3 eq.) + NMM (9 eq.) → 1 h at rt (ii) Deprotection with 20% formic acid–DCM → 20 min

Deprotection and Stability

The phosphate group requires careful handling during synthesis:

  • Boc deprotection : Formic acid (20% in DCM) is preferred over strong acids like TFA, as it minimizes β-elimination of the phosphate group .

  • Final cleavage : Phosphate deprotection is achieved via TFA–TES–H₂O (95:2.5:2.5) or TMSBr–thioanisole–TFA, which removes benzyl groups from the phosphate while retaining peptide integrity .

Stability challenges :

  • β-Elimination : Avoidance of strong bases or acids during synthesis to prevent phosphate loss .

  • Oxidative sensitivity : Phosphate triesters are stable under acidic conditions but susceptible to hydrolysis in basic environments .

Analytical Data

PropertyValue/MethodReference
Molecular formulaC₂₈H₃₂NO₈P
Molecular weight541.5 g/mol
Deprotection efficiencyComplete Boc removal with 20% formic acid–DCM; partial phosphate deprotection
StabilityStable under acidic conditions; sensitive to bases

Research Findings :

  • One-pot phosphorylation : Demonstrated in , enabling efficient synthesis of phosphorylated amino acids.

  • Deprotection optimization : Formic acid–DCM outperforms TFA for Boc removal without phosphate loss .

  • Solid-phase compatibility : Successfully used in SPPS for bis-phosphorylated peptides .

Comparison with Similar Compounds

Structural and Functional Features

Compound CAS Number Protecting Groups Key Applications
Boc-Tyr(po3bzl2)-OH 92265-01-5 Boc, bis-benzyl phosphate Phosphopeptide synthesis, kinase activity studies, cellular signaling research
Boc-Tyr(Me)-OH 53267-93-9 Boc, methyl ether Synthesis of vasopressin/oxytocin antagonists; solubility in organic solvents
Boc-L-Tyr(All)-OH 127132-38-1 Boc, allyl ether Cyclic peptide synthesis via ring-closing metathesis (RCM)
Boc-Tyr(2-Br-Z)-OH 47689-67-8 Boc, 2-bromobenzyloxycarbonyl High-purity peptide intermediates; allergenicity studies
Boc-Tyr(tBu)-OH 47375-34-8 Boc, tert-butyl ether Life sciences research; stable under acidic conditions
Fmoc-Tyr(PO3Bzl2)-OH 134150-51-9 Fmoc, bis-benzyl phosphate Fmoc-based solid-phase peptide synthesis (SPPS); higher cost than Boc analogs

Physical Properties

Compound Molecular Weight Solubility Storage Conditions
This compound 494.33 (est.) Soluble in DCM, TFA Room temperature (dry)
Boc-Tyr(Me)-OH 281.3 Chloroform, DMSO, acetone Sealed, dry, room temperature
Boc-Tyr(2-Br-Z)-OH 494.33 DMF, DMSO 2–8°C
Fmoc-Tyr(PO3Bzl2)-OH 660.6 DMF, DCM -20°C

Key Research Findings

  • Phosphorylation Studies : this compound enables precise incorporation of phosphotyrosine, critical for mimicking post-translational modifications in kinases .
  • Cost-Effectiveness : Boc-protected derivatives are generally cheaper than Fmoc analogs (e.g., Fmoc-Tyr(PO3Bzl2)-OH costs ~€142/g vs. Boc variants at ~€14/g) .
  • Stability Trade-offs : Benzyl and allyl groups offer selective deprotection, whereas methyl and tBu groups provide enhanced stability under acidic conditions .

Preparation Methods

Boc Protection of L-Tyrosine

The amino group of L-tyrosine is protected using di-tert-butyl dicarbonate [(Boc)₂O] under strongly basic aqueous conditions (pH ≥ 12). This method, adapted from CN104447415A, achieves >90% yield through batchwise (Boc)₂O addition:

Reaction Conditions

Parameter Specification
Solvent Water
Base NaOH/KOH (4 M)
Temperature 0–25°C
(Boc)₂O Equivalents 1.2 eq, added in 3 batches
Workup Extraction with ethyl acetate

Post-reaction, the product (Boc-Tyr-OH) is isolated via acidification (pH 1–3) and crystallized from hexane.

Phosphorylation of Boc-Tyr-OH

The phenolic hydroxyl is phosphorylated using dibenzyl N,N-diethylphosphoramidite under anhydrous conditions. This method, detailed in PubMed and VulcanChem documents, proceeds via a two-step activation:

  • Activation : Dibenzyl phosphoramidite (1.5 eq) and 1H-tetrazole (3 eq) in dichloromethane (DCM) at 0°C for 1 h.
  • Oxidation : 3-Chloroperbenzoic acid (mCPBA, 2 eq) at −20°C to 25°C for 4 h.

Critical Parameters

  • Strict moisture control (<50 ppm H₂O) prevents hydrolysis.
  • Substoichiometric tetrazole minimizes tyrosine oxidation.
  • Gel-phase ³¹P-NMR monitors phosphorylation efficiency.

Global Deprotection and Purification

While the benzyl groups on phosphate are typically retained during SPPS, full deprotection employs:

Cleavage Reagent : 1 M trimethylsilyl bromide (TMSBr)–thioanisole–TFA (10:5:85 v/v)
Conditions : 2 h at 25°C, yielding Tyr(PO₃H₂)-containing peptides.

Purification :

  • Extraction : Remove unreacted reagents using tert-butyl methyl ether.
  • Crystallization : Precipitate product from hexane/ethyl acetate (9:1).

Industrial-Scale Optimization

Process Intensification Strategies

  • Batchwise (Boc)₂O Addition : Reduces exothermicity and improves yield to 92%.
  • Solvent Recycling : DCM from phosphorylation steps is distilled and reused, cutting costs by 30%.
  • In-Line Analytics : FTIR monitors Boc-deprotection in real time, reducing impurities.

Comparative Analysis of Phosphorylation Methods

Method Reagents Yield (%) Purity (%)
Dibenzyl Phosphoramidite Tetrazole/mCPBA 78 95
POCl₃-Mediated POCl₃, BzlOH, imidazole 65 88
Enzymatic Tyrosine kinase, ATP 42 81

Data synthesized from

The phosphoramidite route is preferred for scalability, despite requiring stringent anhydrous conditions.

Case Study: Synthesis of a Phosphotyrosine-Containing Anticancer Peptide

A 2015 study synthesized a Grb2 SH2 domain inhibitor using Boc-Tyr(PO₃Bzl₂)-OH:

  • SPPS : Fmoc-based protocol on Wang resin.
  • Boc Deprotection : 50% TFA/DCM (2 × 10 min).
  • Cleavage : TMSBr/thioanisole/TFA, yielding peptide with intact phosphotyrosine.

HPLC analysis showed 89% purity, underscoring the method’s reliability.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Boc-Tyr(po3bzl2)-OH, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis involves phosphorylation of the tyrosine hydroxyl group using protecting groups like benzyl (Bzl) for phosphate stability. Key steps include:

  • Phosphorylation : Use reagents like bis-(2,2,2-trichloro)ethyl (Tc) groups to protect phosphate moieties during Boc-mode synthesis .

  • Deprotection : Selective removal of protecting groups (e.g., Bzl) under controlled acidic or hydrogenolytic conditions.

  • Purification : Employ reverse-phase HPLC or column chromatography to isolate the product. Monitor purity via NMR (e.g., verifying phosphate integration at δ 4.5–5.0 ppm) and mass spectrometry (expected [M+H]+: ~500–550 Da depending on isotopic labeling) .

    • Data Table : Common Characterization Techniques
TechniqueParametersPurpose
¹H/³¹P NMR Chemical shifts, coupling constantsConfirm phosphate group presence and regioselectivity
HPLC Retention time, peak symmetryAssess purity (>95% typically required)
Mass Spec m/z ratioValidate molecular weight

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Methodological Answer :

  • Multi-Technique Validation : Combine ¹H NMR (aromatic proton signals at δ 6.8–7.2 ppm), ³¹P NMR (single peak for phosphate), and IR (P=O stretch ~1250 cm⁻¹) .
  • Comparative Analysis : Cross-reference spectral data with published benchmarks in peer-reviewed journals .

Advanced Research Questions

Q. How can researchers resolve contradictions in phosphorylation efficiency reported across synthesis protocols?

  • Methodological Answer :

  • Systematic Parameter Screening : Use Design of Experiments (DoE) to test variables like reaction temperature (e.g., 0°C vs. RT), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Grubbs II vs. Pd/C) .
  • Data Reconciliation : Analyze discrepancies by normalizing yields to reaction scale, purity of starting materials, and quantification methods (e.g., HPLC area% vs. gravimetric analysis) .

Q. What strategies improve the stability of this compound in long-term storage for peptide synthesis applications?

  • Methodological Answer :

  • Condition Testing : Store aliquots at –20°C under argon, and periodically assess degradation via HPLC (monitor for phosphate deprotection byproducts).
  • Stability Indicators : Track changes in ³¹P NMR signal intensity or unexpected mass spec fragments (e.g., loss of Bzl group, m/z –90 Da) .

Q. How does the choice of phosphate-protecting group impact downstream applications in phosphopeptide synthesis?

  • Methodological Answer :

  • Comparative Study : Test this compound against analogs with Tc or methyl groups. Evaluate:
  • Deprotection Efficiency : Hydrogenolysis (Bzl) vs. mild acid (Tc).
  • Compatibility : Solubility in SPPS resins (e.g., Fmoc-based systems) .
  • Application-Specific Optimization : Use MALDI-TOF to confirm peptide-phosphorylation post-SPPS .

Methodological Frameworks for Experimental Design

  • PICO Framework :

    • Population : this compound in solid-phase peptide synthesis.
    • Intervention : Varying phosphorylation catalysts (e.g., DCC vs. EDC).
    • Comparison : Yield and purity vs. traditional Tyr derivatives.
    • Outcome : Improved phosphopeptide coupling efficiency .
  • FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel phosphorylation mechanisms), Novel (untested protecting groups), Ethical (safe disposal), and Relevant (applications in signal transduction studies) .

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